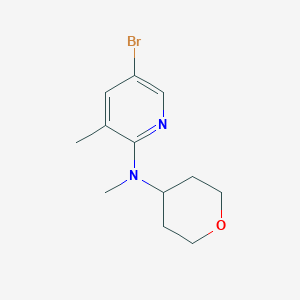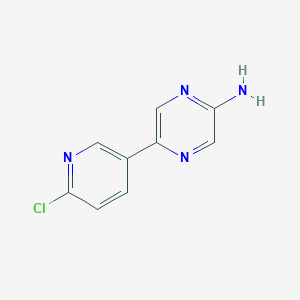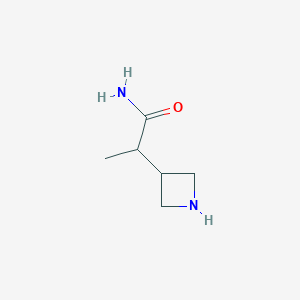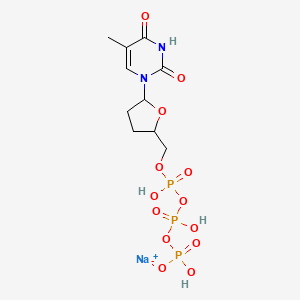
1-Neopentylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Neopentylpiperidine-4-carbonitrile is a chemical compound characterized by a piperidine ring substituted with a neopentyl group and a nitrile group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Neopentylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of piperidine with neopentyl bromide, followed by the introduction of a nitrile group at the 4-position. The reaction typically proceeds under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Neopentylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring can undergo substitution reactions, where the neopentyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or bromine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Neopentylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-neopentylpiperidine-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Neopentylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-4-carbonitrile: Similar structure but with a methyl group instead of a neopentyl group, leading to different steric and electronic properties.
1-Phenylpiperidine-4-carbonitrile: Contains a phenyl group, which significantly alters its chemical reactivity and biological activity.
1-Cyclohexylpiperidine-4-carbonitrile: The cyclohexyl group introduces additional steric hindrance, affecting its interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H20N2 |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C11H20N2/c1-11(2,3)9-13-6-4-10(8-12)5-7-13/h10H,4-7,9H2,1-3H3 |
Clé InChI |
KCTJVKMKGGWIDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1CCC(CC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)




![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)





![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
